

Isonicotinamide 1-oxide crystal structure analysis

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Compound of Interest

Compound Name: Isonicotinamide 1-oxide

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An In-Depth Technical Guide to the Crystal Structure Analysis of **Isonicotinamide 1-Oxide**

Preamble

Isonicotinamide 1-oxide, the N-oxide derivative of isonicotinamide (a form of vitamin B3), is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science.[1] The introduction of an N-oxide functional group can modulate the physicochemical properties of the parent molecule, influencing its solubility, bioavailability, and interaction with biological targets.[1][2] A thorough understanding of the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design and the development of stable, effective pharmaceutical formulations. This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of **isonicotinamide 1-oxide**, from synthesis and crystallization to in-depth structural elucidation and its implications.

Synthesis and Crystallization of Isonicotinamide 1-Oxide

Synthesis

The synthesis of **isonicotinamide 1-oxide** is typically achieved through the oxidation of isonicotinamide. A common and effective method involves the use of hydrogen peroxide in a suitable solvent, such as glacial acetic acid.[3] This method is analogous to the synthesis of nicotinamide 1-oxide.

Experimental Protocol: Synthesis of **Isonicotinamide 1-Oxide**

- **Dissolution:** Dissolve isonicotinamide in glacial acetic acid with gentle warming to obtain a clear solution.
- **Oxidation:** Cool the solution and add 30% hydrogen peroxide dropwise while monitoring the temperature.
- **Reaction:** Heat the reaction mixture on a steam bath for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- **Isolation:** Remove the solvent under reduced pressure. The crude product can be purified by recrystallization.

The causality behind this experimental choice lies in the ability of peroxyacetic acid, formed in situ from hydrogen peroxide and acetic acid, to act as an efficient oxygen-transfer agent to the pyridine nitrogen.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for single-crystal X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for obtaining single crystals of organic compounds like **isonicotinamide 1-oxide**.

Experimental Protocol: Crystallization by Slow Evaporation

- **Solvent Selection:** Prepare a saturated solution of purified **isonicotinamide 1-oxide** in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at a slightly elevated temperature.^[4]
- **Filtration:** Filter the hot solution to remove any insoluble impurities.
- **Evaporation:** Cover the container with a perforated lid (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.
- **Crystal Growth:** Allow the solution to stand undisturbed for several days to weeks. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

Comprehensive Characterization of the Crystalline Form

A multi-technique approach is essential for the comprehensive characterization of the crystalline form of **isonicotinamide 1-oxide**.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.^[5]

Experimental Protocol: Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal is selected and mounted on a goniometer head.
- **Data Collection:** The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of orientations.
- **Structure Solution and Refinement:** The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares methods.

Crystallographic Data for **Isonicotinamide 1-Oxide**

Parameter	Value
CCDC Number	288480
Molecular Formula	C ₆ H ₆ N ₂ O ₂
Molecular Weight	138.12 g/mol

Further details can be obtained from the Cambridge Crystallographic Data Centre (CCDC).^[6]

SC-XRD Experimental Workflow



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Caption: Workflow for single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the bulk crystallinity of a sample and to identify the crystalline phase.[7] The experimental PXRD pattern should be compared with the pattern simulated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material.[8]

- DSC is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions.
- TGA is used to evaluate the thermal stability and decomposition profile of the compound.

Spectroscopic Analysis (FTIR and NMR)

- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding.[9] [10] The N-O stretching vibration and shifts in the amide N-H and C=O stretching frequencies can provide valuable insights into the hydrogen bonding network.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the molecular structure of **isonicotinamide 1-oxide** in solution.[11]

In-Depth Analysis of the Isonicotinamide 1-Oxide Crystal Structure

Molecular Geometry and Conformation

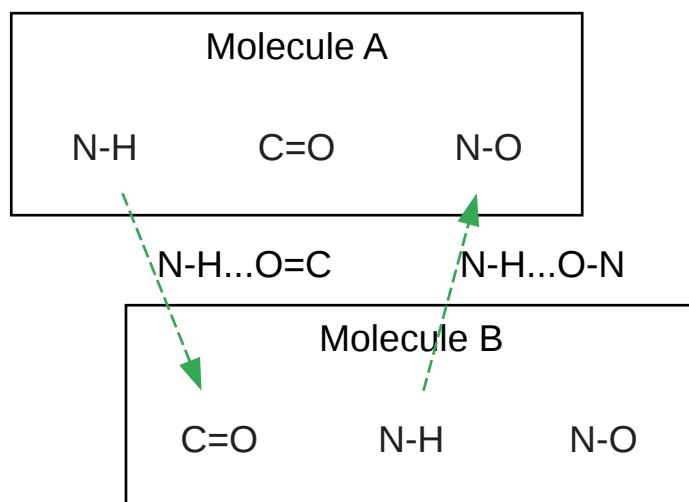
The analysis of the crystal structure reveals the precise bond lengths, bond angles, and torsion angles of the **isonicotinamide 1-oxide** molecule. This information provides insights into the electronic distribution and steric effects within the molecule.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In **isonicotinamide 1-oxide**, hydrogen bonding is expected to be the dominant interaction.[12][13]

- **Hydrogen Bonding:** The amide group provides both hydrogen bond donors (-NH₂) and an acceptor (C=O), while the N-oxide group is a strong hydrogen bond acceptor.[14] This combination allows for the formation of a robust and intricate hydrogen-bonding network, which dictates the overall crystal packing.[15][16]

Key Hydrogen Bonding Motifs in Isonicotinamide 1-Oxide



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Caption: Potential hydrogen bonding interactions in **isonicotinamide 1-oxide**.

Polymorphism and Co-crystals

Isonicotinamide is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms.^{[17][18][19]} It is plausible that **isonicotinamide 1-oxide** may also exhibit polymorphic behavior under different crystallization conditions.^[20] The ability of isonicotinamide to form co-crystals with various active pharmaceutical ingredients (APIs) is well-documented.^{[4][21][22][23][24]} The N-oxide derivative is also a promising candidate for co-crystal formation, offering an alternative hydrogen bond acceptor site.

Implications for Drug Development and Materials Science

The crystal structure of **isonicotinamide 1-oxide** has profound implications for its application in drug development.^[25]

- **Solubility and Dissolution Rate:** The arrangement of molecules in the crystal lattice and the strength of the intermolecular interactions directly influence the energy required to break the lattice, which in turn affects the solubility and dissolution rate of the compound.
- **Stability:** The crystal packing and hydrogen bonding network contribute to the thermodynamic stability of the solid form, which is a critical parameter for drug formulation and storage.
- **Bioavailability:** By understanding and controlling the solid-state form, it is possible to optimize the bioavailability of drugs containing the **isonicotinamide 1-oxide** moiety.
- **Co-crystal Design:** The knowledge of the hydrogen bonding patterns of **isonicotinamide 1-oxide** can be leveraged to design novel co-crystals with improved physicochemical properties.^[23]

Conclusion

The crystal structure analysis of **isonicotinamide 1-oxide** provides a wealth of information that is crucial for understanding its solid-state properties and for its rational application in drug development and materials science. A comprehensive characterization using a combination of single-crystal X-ray diffraction, powder X-ray diffraction, thermal analysis, and spectroscopic techniques is essential for a complete understanding of this promising molecule. The insights

gained from such studies pave the way for the design of new materials and pharmaceutical formulations with enhanced performance and stability.

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